molecular formula C17H16N2O3 B11836901 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine CAS No. 61895-55-4

6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine

Cat. No.: B11836901
CAS No.: 61895-55-4
M. Wt: 296.32 g/mol
InChI Key: LDPPHGQQCQOXGJ-UHFFFAOYSA-N
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Description

6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine is a compound belonging to the quinoline family, characterized by its unique structure that includes both methoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of quinoline derivatives, followed by reduction and subsequent functional group modifications. For instance, the nitration of quinoline can produce nitroquinolines, which are then reduced to aminoquinolines. Further functionalization with methoxy and phenoxy groups is achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often employ large-scale batch reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. Catalysts like stannous chloride or indium chloride are frequently used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

Major Products

The major products formed from these reactions include various substituted quinolines and quinolinamines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerase, an enzyme crucial for the survival of Plasmodium parasites. Additionally, its antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine stands out due to its dual methoxy and phenoxy substitutions, which enhance its chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal and industrial chemistry .

Properties

CAS No.

61895-55-4

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

6-methoxy-5-(4-methoxyphenoxy)quinolin-8-amine

InChI

InChI=1S/C17H16N2O3/c1-20-11-5-7-12(8-6-11)22-17-13-4-3-9-19-16(13)14(18)10-15(17)21-2/h3-10H,18H2,1-2H3

InChI Key

LDPPHGQQCQOXGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)N)OC

Origin of Product

United States

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